Structural Differentiation: Dual Heterocycle Tertiary Amide Scaffold vs. Simpler Acetamide and Monofunctional Analogues
N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide (C21H22N2O3, MW 350.42) is distinguished from its closest commercially catalogued analogue, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide (CAS 247571-56-8, C13H14N2O2, MW 230.26), by the presence of a 3-(4-methoxyphenyl)propanoyl chain in place of a simple acetyl group, which introduces an additional aromatic ring, a methoxy hydrogen-bond acceptor, and a flexible two-carbon linker . This structural expansion increases molecular weight by 120.16 Da, adds one oxygen atom, and significantly alters hydrogen-bonding capacity, lipophilicity, and potential π-stacking interactions. The compound also differs from 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1286703-97-6) by replacing a chlorophenoxy gem-dimethyl-substituted acyl group with a 4-methoxyphenylpropanoyl group, which eliminates the halogen and alters both electronic properties and metabolic vulnerability .
| Evidence Dimension | Molecular scaffold composition (MW, ring count, H-bond acceptors/donors, rotatable bonds) |
|---|---|
| Target Compound Data | MF: C21H22N2O3; MW: 350.42; 4 rings (furan, pyridine, 4-methoxyphenyl, amide); HBA: 4; HBD: 0; Rotatable bonds: 8 |
| Comparator Or Baseline | CAS 247571-56-8: MF C13H14N2O2, MW 230.26, 2 rings, HBA 3, HBD 0, Rot. bonds 4; CAS 1286703-97-6: MF C21H21ClN2O3, MW 384.86, Cl-substituted |
| Quantified Difference | ΔMW = +120.16 Da vs. acetamide analogue; ΔCl→OMe substitution vs. chlorophenoxy analogue; distinct pharmacophoric volume |
| Conditions | In silico structural comparison based on IUPAC names and CAS registry data |
Why This Matters
The expanded scaffold provides a distinct chemical starting point for structure–activity relationship (SAR) exploration where both the 4-methoxyphenylpropanoyl tail and the dual heterocycle tertiary amide core can be independently varied, offering a wider optimization latitude than simpler analogues.
